molecular formula C20H14N2NaO7S2 B033404 Carmoisine CAS No. 3567-69-9

Carmoisine

Cat. No.: B033404
CAS No.: 3567-69-9
M. Wt: 481.5 g/mol
InChI Key: QAHMZUBODWTHGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carmoisine, also known as Azorubine (E122), is a synthetic azo dye widely used in the food, pharmaceutical, and cosmetic industries . It is primarily used as a coloring agent, imparting a red to burgundy color to various products . The primary targets of this compound are proteins, specifically bovine serum albumin (BSA) and collagen . These proteins play crucial roles in various biological processes, including nutrient transport and tissue structure.

Mode of Action

This compound interacts with its protein targets, potentially altering their normal biological functions . For instance, it has been reported that this compound can effectively bind to BSA, which may disturb the protein’s normal function . It also has an impact on the structure of collagen . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

Studies have indicated that this compound can trigger oxidative stress, leading to changes in various metabolic processes . For instance, it has been reported that this compound can reduce the expression of some important defense genes, potentially affecting cellular defense mechanisms .

Pharmacokinetics

It is known that this compound is a highly water-soluble compound , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound’s action at the molecular and cellular levels can lead to various effects. Studies have shown that exposure to this compound can cause serious malformations, reduction in height and eye diameter, increase in the number of free oxygen radicals, increase in apoptotic cells, and increase in lipid accumulation . It can also decrease locomotor activity and blood flow rate . At the genetic level, this compound has been found to cause chromosomal aberrations and decrease the mitotic index .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of this compound can be affected by temperature . Moreover, the concentration of this compound can significantly influence its toxicity, with higher concentrations leading to more severe effects . Therefore, the use of this compound should be carefully controlled and monitored to ensure safety.

Biochemical Analysis

Biochemical Properties

Carmoisine has been found to interact with various biomolecules, leading to changes in biochemical processes. For instance, it has been observed to cause a significant decrease in Glutathione (GSH) levels, and the activities and gene expression levels of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Acetylcholinesterase (AChE) in Drosophila melanogaster .

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been observed to trigger oxidative stress, with these effects becoming more pronounced at high doses . It also causes a significant decrease in mitochondrial DNA copy number (mtDNA-CN), a marker of oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to cause a decrease in GSH levels, SOD, CAT, GPx, and AChE enzyme activities, and gene expression levels, depending on the increase in dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in zebrafish embryos, the no observed effect concentration (NOEC) and median lethal concentration (LC50) were recorded at 5 ppm and 1230.53 ppm dose at 96 hours post-fertilization (hpf), respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Properties

CAS No.

3567-69-9

Molecular Formula

C20H14N2NaO7S2

Molecular Weight

481.5 g/mol

IUPAC Name

disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H14N2O7S2.Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;/h1-11,23H,(H,24,25,26)(H,27,28,29);

InChI Key

QAHMZUBODWTHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na]

Color/Form

REDDISH-BROWN CRYSTALS

melting_point

greater than 572 °F (NTP, 1992)

3567-69-9

physical_description

Reddish-brown crystals or dark maroon powder. (NTP, 1992)
Red to maroon powder or granules
Reddish-brown solid;  [HSDB] Powder;  [MSDSonline]

Related CAS

13613-55-3 (Parent)

solubility

50 to 100 mg/mL at 66 °F (NTP, 1992)
SOL IN WATER;  SLIGHTLY SOL IN ETHANOL;  INSOL IN VEGETABLE OILS

Synonyms

C.I. Acid Red 14, Disodium Salt (8CI);  11959 Red;  AR 14;  Acid Brilliant Rubine 2G;  Acid Carmosine S;  Acid Chrome Blue 2R;  Acid Chrome Blue BA;  Acid Chrome Blue BA-CF;  Acid Chrome Blue FBS;  Acid Fast Red FB;  Acid Naphthol Red B;  Acid Red 14;  Acid Red

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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